molecular formula C17H19ClN4O5 B1672986 1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate CAS No. 869497-75-6

1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate

Cat. No.: B1672986
CAS No.: 869497-75-6
M. Wt: 394.8 g/mol
InChI Key: KOTJFAYEELTYCZ-BTJKTKAUSA-N
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Scientific Research Applications

JNJ 10191584 maleate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ 10191584 maleate involves the reaction of 5-chloro-1H-benzimidazole-2-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent. The resulting product is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of JNJ 10191584 maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

JNJ 10191584 maleate primarily undergoes substitution reactions due to the presence of the benzimidazole and piperazine moieties. It can also participate in hydrogen bonding and other non-covalent interactions due to the presence of the maleate group .

Common Reagents and Conditions

Common reagents used in the reactions involving JNJ 10191584 maleate include coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major product formed from the synthesis of JNJ 10191584 maleate is the maleate salt of the compound. Other minor products may include unreacted starting materials and by-products from the coupling reaction .

Mechanism of Action

JNJ 10191584 maleate exerts its effects by binding with high affinity to the human histamine H4 receptor. This binding inhibits the receptor’s activity, leading to a reduction in mast cell and eosinophil chemotaxis. The compound shows over 540-fold selectivity for the H4 receptor compared to the H3 receptor, making it highly specific .

Comparison with Similar Compounds

Similar Compounds

    VUF 6002 maleate: Another highly selective histamine H4 receptor antagonist with similar binding affinity and selectivity.

    JNJ 7777120: A histamine H4 receptor antagonist with a different chemical structure but similar biological activity.

Uniqueness

JNJ 10191584 maleate is unique due to its high selectivity and affinity for the histamine H4 receptor. Its ability to inhibit mast cell and eosinophil chemotaxis makes it a valuable tool in the study of inflammatory and allergic conditions .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O.C4H4O4/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12;5-3(6)1-2-4(7)8/h2-3,8H,4-7H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTJFAYEELTYCZ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336765
Record name (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869497-75-6
Record name (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
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1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
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1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
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1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
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1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
Reactant of Route 6
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate

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